2-Bromo-6-methoxyphenacyl bromide

Description

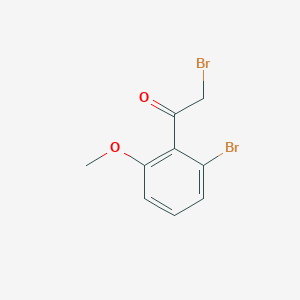

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-(2-bromo-6-methoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Br2O2/c1-13-8-4-2-3-6(11)9(8)7(12)5-10/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYWXPQRZXRXSSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)Br)C(=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Br2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Reaction Chemistry and Mechanistic Pathways Involving 2 Bromo 6 Methoxyphenacyl Bromide Derivatives

Nucleophilic Substitution Reactions (SN2) of the α-Bromoketone Moiety

The α-bromoketone functional group is a key site for nucleophilic attack, primarily proceeding through an SN2 mechanism. This reactivity is central to the synthetic utility of 2-bromo-6-methoxyphenacyl bromide derivatives.

While specific kinetic studies on the reaction of this compound with sulfur nucleophiles are not extensively detailed in the provided search results, the general reactivity of α-haloketones with sulfur-based nucleophiles is a well-established area of organic chemistry. These reactions typically involve the displacement of the bromide ion by the sulfur nucleophile to form a new carbon-sulfur bond. The rate of these SN2 reactions is influenced by factors such as the nature of the sulfur nucleophile, the solvent, and the electronic properties of the aromatic ring.

The reaction of α-bromo ketones with nitrogen nucleophiles is a powerful method for the synthesis of a wide variety of nitrogen-containing heterocyclic compounds. This is a key application of phenacyl bromide derivatives in synthetic organic chemistry. For instance, 2-bromobenzoic acids and their derivatives, which are structurally related to the phenacyl bromide core, are utilized as building blocks in the construction of nitrogen heterocycles through sequential aryl radical cyclizations. researchgate.net These reactions can lead to the formation of complex structures like tri- and tetracyclic isoindolinones, benzolactams, and isoquinolinones. researchgate.net

The general strategy involves the initial nucleophilic attack of a nitrogen-containing compound on the electrophilic carbon of the α-bromoketone. Subsequent intramolecular reactions, which can include cyclization and condensation steps, lead to the formation of the heterocyclic ring. The specific outcome of the reaction is highly dependent on the structure of both the phenacyl bromide derivative and the nitrogen nucleophile, as well as the reaction conditions. The synthesis of N-heterocycles can also be achieved through photocatalyzed reactions involving bifunctional N-radical precursors and alkenes, highlighting the diverse strategies available for constructing these valuable molecular architectures. nih.gov

Substituents on the aromatic ring play a crucial role in modulating the kinetics and mechanisms of nucleophilic substitution reactions. In the context of nucleophilic aromatic substitution (SNAr), which is a related but distinct mechanism from the SN2 reaction at the α-carbon, the position of substituents is critical. libretexts.org For SNAr, activating groups, such as nitro groups, in the ortho and para positions can stabilize the negatively charged intermediate (Meisenheimer complex), thus accelerating the reaction. libretexts.org Substituents in the meta position have a much smaller effect. libretexts.org

While the reaction at the α-bromoketone is an aliphatic SN2 reaction, the electronic nature of the substituents on the phenyl ring still exerts an influence. Electron-withdrawing groups on the ring can increase the electrophilicity of the carbonyl carbon and the adjacent α-carbon, potentially increasing the rate of nucleophilic attack. Conversely, electron-donating groups, like the methoxy (B1213986) group in this compound, can decrease the electrophilicity of the reaction center. A computational study on the nucleophilic aromatic substitution of 2-methoxy-3-X-5-nitrothiophenes with pyrrolidine (B122466) showed that the presence of electron-withdrawing substituents like NO2 or CN significantly lowers the activation free energy for nucleophilic addition compared to having a hydrogen atom at that position. nih.gov This demonstrates the significant impact of substituents on the energetics of nucleophilic attack.

Catalytic and Solvent Effects on Reaction Outcomes and Selectivity

The outcomes and selectivity of chemical reactions involving this compound derivatives can be significantly influenced by the choice of catalysts and solvents. These factors can alter reaction rates, dictate the formation of specific isomers, and in some cases, enable entirely new reaction pathways.

Catalytic Effects:

Various catalysts have been shown to be effective in promoting reactions of phenacyl halides, a class of compounds to which this compound belongs. For instance, in nucleophilic substitution reactions, phase-transfer catalysts can be employed to facilitate the reaction between reactants in immiscible phases. A study on the reaction of p-bromo phenacyl bromide with thiocyanate (B1210189) anion demonstrated the high efficiency of a β-cyclodextrin-silica hybrid as a solid-liquid phase-transfer catalyst in water. researchgate.net This catalyst likely encapsulates the phenacyl bromide, enhancing its reactivity with the nucleophile in the aqueous medium.

Nanoparticles have also emerged as effective catalysts for reactions involving phenacyl halides. For example, titanium dioxide (TiO2) nanoparticles have been used as a nanocatalyst in the synthesis of thiazole (B1198619) derivatives from substituted phenacyl halides and phenyl thiourea (B124793). researchgate.net The use of such catalysts can offer advantages like high efficiency and environmentally friendly reaction conditions. researchgate.net

Electrocatalysis provides another avenue for controlling reactions of phenacyl bromides. An electrochemical cascade cyclization strategy for synthesizing spiro-4H-pyrans has been reported, showcasing the use of electrocatalytic systems to achieve fast and selective reactions in high yields under mild conditions. researchgate.net

The following table summarizes the effect of different catalysts on the reactions of phenacyl bromide analogs:

| Catalyst | Reactants | Product Type | Reaction Conditions | Yield | Reference |

| β-cyclodextrin-silica hybrid | p-bromo phenacyl bromide, KSCN | p-bromo phenacyl thiocyanate | Water, 90 °C, 1 h | Good | researchgate.net |

| TiO2 nanoparticles | Substituted phenacyl halides, Phenyl thiourea | Thiazole derivatives | Dichloromethane | - | researchgate.net |

| Electrocatalysis | Cyclic-1,3-diketones, Phenacyl bromides | Spiro-4H-pyrans | Electrochemical cell | Excellent | researchgate.net |

Solvent Effects:

The choice of solvent can have a profound impact on the rate and selectivity of reactions involving this compound derivatives. The polarity, proticity, and coordinating ability of the solvent can influence the stability of reactants, transition states, and products, thereby altering the reaction course.

In nucleophilic substitution reactions of phenacyl bromides, the solvent can affect the reaction rate. For example, the solvolysis of phenacyl bromide has been studied in aqueous methanol (B129727) mixtures. rsc.org The rate of reaction of substituted phenacyl bromides with pyridine (B92270) was also found to be dependent on the solvent. rsc.org

A classic example of solvent effects on selectivity is observed in the bromination of phenols. The ortho:para ratio of the brominated product can be significantly influenced by the solvent when using reagents like N-bromosuccinimide or 2,4,4,6-tetrabromocyclohexa-2,5-dienone. rsc.org This selectivity is attributed to the solvent's ability to act as a scavenger for hydrobromic acid, which is formed during the reaction. rsc.org

The following table illustrates the effect of solvents on the ortho:para ratio in the bromination of phenol (B47542) with 2,4,4,6-tetrabromocyclohexa-2,5-dienone:

| Solvent | Ortho:Para Ratio | Reference |

| Carbon tetrachloride | 2.3 | rsc.org |

| Benzene (B151609) | 2.1 | rsc.org |

| Diethyl ether | 9.0 | rsc.org |

| Tetrahydrofuran | 19.0 | rsc.org |

These examples highlight the critical role that both catalysts and solvents play in directing the chemical transformations of phenacyl bromide derivatives, allowing for enhanced control over reaction outcomes and the selective synthesis of desired products.

Synthetic Applications of 2 Bromo 6 Methoxyphenacyl Bromide in Complex Molecule Construction

Heterocyclic Synthesis Initiated by α-Bromoacetophenones

The α-bromoacetophenone moiety within 2-bromo-6-methoxyphenacyl bromide is a key synthon for the assembly of various heterocyclic rings. This is primarily due to its ability to react with a range of nucleophiles, initiating cyclization cascades that result in the formation of stable aromatic and non-aromatic ring systems.

The Hantzsch thiazole (B1198619) synthesis is a classic and widely employed method for the construction of the thiazole ring. organic-chemistry.orgencyclopedia.pub This reaction involves the condensation of an α-haloketone, such as this compound, with a thioamide or thiourea (B124793) derivative. The reaction proceeds via initial S-alkylation of the thioamide by the α-bromoketone, followed by intramolecular cyclization and dehydration to afford the corresponding thiazole.

A general scheme for the Hantzsch thiazole synthesis is presented below:

Scheme 1: General Hantzsch Thiazole SynthesisIn the context of this compound, the "R1" group would be the 2-bromo-6-methoxyphenyl moiety, and "R2" would be hydrogen. The versatility of this method allows for the introduction of various substituents at the 2- and 4-positions of the thiazole ring by selecting the appropriate thioamide and α-haloketone starting materials, respectively. nih.gov

| Reactant 1 | Reactant 2 | Product | Reference |

| This compound | Thioamide/Thiourea | Substituted Thiazole | clockss.orgias.ac.in |

The reaction conditions for Hantzsch thiazole synthesis can be varied, with recent advancements focusing on the use of milder and more efficient protocols. These include the use of catalysts such as tetrabutylammonium (B224687) salts and microwave irradiation to accelerate the reaction and improve yields. clockss.org

The Rap-Stoermer condensation is a powerful method for the synthesis of benzofurans, which are important structural motifs in many natural products and pharmaceuticals. psu.edu This reaction involves the condensation of a salicylaldehyde (B1680747) or a related o-hydroxyaryl ketone with an α-haloketone in the presence of a base. researchgate.netnih.gov

When this compound is employed in the Rap-Stoermer condensation, it reacts with a salicylaldehyde derivative to form a 2-aroylbenzofuran. The reaction is believed to proceed through initial O-alkylation of the salicylaldehyde by the α-bromoketone, followed by an intramolecular aldol-type condensation and subsequent dehydration to furnish the benzofuran (B130515) ring system.

A representative example of the Rap-Stoermer condensation is shown below:

Scheme 2: Rap-Stoermer Condensation| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

| Salicylaldehyde | This compound | Base (e.g., K2CO3, DMAP) | 2-(2-Bromo-6-methoxybenzoyl)benzofuran | mdpi.comnih.gov |

The choice of base and reaction conditions can significantly influence the outcome of the Rap-Stoermer condensation. Various bases, including potassium carbonate, triethylamine, and 4-dimethylaminopyridine (B28879) (DMAP), have been successfully employed. nih.govmdpi.com

Oxazole (B20620) derivatives can be synthesized from α-bromoacetophenones through reactions with amides. This transformation, often referred to as the Robinson-Gabriel synthesis, involves the condensation of an α-haloketone with an amide to form an intermediate α-acylaminoketone, which then undergoes cyclodehydration to yield the oxazole ring.

In the case of this compound, reaction with a primary amide would lead to the formation of a 2,5-disubstituted oxazole, where the 5-substituent is the 2-bromo-6-methoxyphenyl group.

A simplified representation of this synthesis is as follows:

Scheme 3: Oxazole Synthesis| Reactant 1 | Reactant 2 | Product | Reference |

| This compound | Amide | 2,5-Disubstituted Oxazole | biomedres.usnih.gov |

The electrophilic nature of the benzylic bromide in this compound allows for its facile reaction with nucleophilic heterocyclic bases, such as pyridines, imidazoles, and other related systems. This reaction results in the formation of quaternary ammonium (B1175870) salts. These salts can be valuable intermediates for further synthetic transformations or may exhibit interesting biological properties in their own right.

The quaternization reaction is typically straightforward, involving the mixing of the α-bromoacetophenone with the heterocyclic base in a suitable solvent.

While the direct synthesis of pyrimidines and pteridines from this compound is less common than for other heterocycles, it can serve as a precursor to intermediates that are then used in the construction of these ring systems. For example, the α-bromoketone can be used to synthesize a β-dicarbonyl compound, which can then undergo condensation with urea, guanidine, or other suitable reagents to form a pyrimidine (B1678525) ring. The synthesis of pyrimidines often involves the reaction of a 1,3-dicarbonyl compound with an amidine. google.com

Role as a Key Intermediate in Multi-step Organic Transformations

Beyond its direct use in heterocyclic synthesis, this compound serves as a crucial intermediate in more complex, multi-step synthetic sequences. nih.govresearchgate.netresearchgate.net Its bifunctional nature allows for sequential or tandem reactions, enabling the construction of intricate molecular frameworks. youtube.comyoutube.com For instance, the bromine atom can be displaced by a nucleophile, and the ketone can be subsequently transformed through various reactions such as reduction, oxidation, or olefination. This versatility makes it a valuable tool for synthetic chemists aiming to build complex target molecules. google.com

Precursor for Advanced Pharmaceutical Intermediates

The synthesis of active pharmaceutical ingredients (APIs) often involves the assembly of complex molecular frameworks. Chemical intermediates are crucial in this process, providing pre-structured components that streamline the synthetic route. arborpharmchem.com Phenacyl bromide and its derivatives are recognized as important intermediates in the synthesis of various biologically active compounds. researchgate.netresearchgate.net The bromination of keto compounds at the reactive α-position can enhance biological activity. researchgate.net

The structural motif of this compound serves as a valuable starting point for the synthesis of more complex molecules, including those with potential therapeutic applications. For instance, a related compound, 2-Bromo-4'-methoxyacetophenone, is utilized in synthesizing inhibitors for protein tyrosine phosphatases (PTPs), which are enzymes involved in cellular signaling pathways. ontosight.ai This highlights the role of such brominated acetophenones as scaffolds for drug discovery. ontosight.ai

| Intermediate | Application in Pharmaceutical Synthesis | Reference |

| 2-Bromo-4'-methoxyacetophenone | Synthesis of protein tyrosine phosphatase (PTP) inhibitors | ontosight.ai |

| Phenacyl Bromides | Building blocks for biologically active heterocyclic compounds | researchgate.net |

| α-bromoacetophenone derivatives | Inhibition of protein tyrosine phosphatase B (PTPB) | researchgate.net |

Building Block for Functionalized Organic Materials

The development of novel organic materials with specific electronic and photophysical properties is an area of intense research. The molecular structure of this compound makes it a candidate for incorporation into larger, functional organic systems. While direct research on this specific compound's application in materials science is not extensively documented in the provided results, the utility of related bromo-functionalized aromatic compounds is well-established.

For example, the synthesis of azide-functionalized bromoarylaldehydes has been reported for their use in creating fluorophores. beilstein-journals.org These molecules can be covalently attached to other structures through "click" chemistry, demonstrating how bromo- and other functional groups on an aromatic ring can be used to build larger, functional materials. beilstein-journals.org Specifically, the synthesis of a 7-bromofluorene-2-carbaldehyde derivative highlights the use of a bromo-functionalized aromatic aldehyde as a precursor to more complex, photophysically active molecules. beilstein-journals.org

Application in the Design of Photolabile Protecting Groups for Chemical Synthesis

Photolabile protecting groups (PPGs), or "caging groups," are essential tools in chemical synthesis and chemical biology. nih.govpsu.edu They allow for the temporary inactivation of a functional group, which can then be released with spatial and temporal control through the application of light. nih.govacs.org This method is advantageous as it often proceeds under neutral conditions without the need for chemical reagents. pitt.edu

The core structure of this compound, a substituted acetophenone (B1666503), is related to several classes of photolabile protecting groups. Phenacyl esters, for instance, are a known class of PPGs. acs.org The general principle involves the photolytic cleavage of the bond between the phenacyl group and the protected molecule.

Research into various substituted phenacyl and related aromatic carbonyl compounds has led to the development of a range of PPGs. For example, a novel photolabile protecting group for carbonyl compounds has been developed from 5-methoxysalicylic acid, which shares a methoxy-substituted aromatic ring with this compound. pitt.edu This protecting group, in the form of a cyclic ketal/acetal, can be efficiently cleaved upon irradiation. pitt.edu The development of such PPGs is a significant area of research, with ongoing efforts to improve properties like quantum yield and absorption wavelength. nih.gov

| Photolabile Protecting Group (PPG) Class | Protected Functional Group | Key Structural Feature | Reference |

| Phenacyl derivatives | Carboxylic acids | α-Keto aryl group | acs.org |

| 2-Nitrobenzyl derivatives | Alcohols, Amines, etc. | Ortho-nitrobenzyl moiety | psu.eduresearchgate.net |

| 5-Methoxysalicylic alcohol-based | Carbonyls (aldehydes, ketones) | Methoxy-substituted aromatic ring | pitt.edu |

Spectroscopic Methodologies for Structural Elucidation in Research of 2 Bromo 6 Methoxyphenacyl Bromide Derived Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, researchers can map out the connectivity and chemical environment of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms (protons) in a molecule. In derivatives of 2-Bromo-6-methoxyphenacyl bromide, distinct signals corresponding to the aromatic, methoxy (B1213986), and phenacyl methylene (B1212753) protons are observed.

The protons on the aromatic ring typically resonate in the downfield region of the spectrum, generally between δ 6.5 and 8.0 ppm, due to the deshielding effect of the aromatic ring current. libretexts.org The specific chemical shifts and coupling patterns (splitting of signals) are dictated by the substitution pattern on the benzene (B151609) ring. For a 2-bromo-6-methoxy substituted ring, three distinct aromatic proton signals would be expected, with their coupling constants (J-values) revealing their ortho, meta, or para relationships to one another.

Protons on a carbon adjacent to an ether oxygen are typically shifted downfield to the region of 3.4-4.5 δ. libretexts.org The methoxy group (-OCH₃) protons are particularly characteristic, appearing as a sharp singlet, as they have no adjacent protons to couple with. This signal is typically found at approximately 3.8 ppm. The protons of the brominated methylene group (-C(=O)CH₂Br) are also distinctive. These protons are deshielded by both the adjacent carbonyl group and the bromine atom, causing their signal to appear as a singlet further downfield, often in the range of δ 4.4 to 4.8 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Derivatives Note: These are approximate values and can vary based on the solvent and other substituents.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Typical Coupling Constants (J, Hz) |

|---|---|---|---|

| Aromatic Protons (Ar-H) | 6.8 - 7.6 | d, t, dd | ortho: 7-9 Hz, meta: 2-3 Hz, para: 0-1 Hz |

| Methylene Protons (-CH₂Br) | 4.4 - 4.8 | s | N/A |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis for Carbon Skeleton Confirmation

¹³C NMR spectroscopy provides information on the carbon framework of a molecule. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically gives rise to a single peak.

For derivatives of this compound, the carbonyl carbon (C=O) is highly deshielded and appears significantly downfield, usually in the range of δ 185-195 ppm. The carbons of the aromatic ring absorb in the δ 110-160 ppm region. libretexts.org The carbon atom bonded to the electron-donating methoxy group will be shielded (appear more upfield) compared to the carbon atom bonded to the electron-withdrawing bromine atom, which will be deshielded (appear more downfield). The methoxy carbon itself typically resonates around δ 56-62 ppm. researchgate.net The methylene carbon of the -CH₂Br group is also readily identifiable, typically appearing in the range of δ 30-40 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Derivatives Note: These are approximate values and can vary based on the solvent and other substituents.

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 185 - 195 |

| Aromatic (C-Br) | ~ 115 |

| Aromatic (C-OCH₃) | ~ 158 |

| Aromatic (Ar-C) | 110 - 140 |

| Methoxy (-OCH₃) | 56 - 62 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio to a very high degree of accuracy (typically to four or more decimal places). libretexts.org This precision allows for the determination of the exact elemental formula of a molecule. For this compound (C₉H₈Br₂O₂), HRMS can distinguish its exact mass from other potential formulas with the same nominal mass.

A key feature in the mass spectrum of a compound containing bromine is the isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which are present in an almost 1:1 natural abundance. libretexts.orglibretexts.org Consequently, a molecule containing one bromine atom will show two peaks in its mass spectrum of nearly equal intensity, separated by two mass units (M⁺ and M+2). libretexts.org For a compound like this compound, which contains two bromine atoms, a characteristic pattern of three peaks (M⁺, M+2, and M+4) will be observed in a ratio of approximately 1:2:1, providing definitive evidence for the presence of two bromine atoms. youtube.com

Electron Ionization Mass Spectrometry (EIMS) for Fragmentation Pathways

In Electron Ionization Mass Spectrometry (EIMS), high-energy electrons bombard the sample, causing it to ionize and fragment in predictable ways. libretexts.org The resulting fragmentation pattern serves as a molecular fingerprint and helps to piece together the structure.

For α-bromoketones like this compound, common fragmentation pathways include:

Alpha-cleavage: The bond between the carbonyl group and the adjacent carbon is frequently cleaved. This can lead to the formation of a stable 2-bromo-6-methoxybenzoyl acylium ion by the loss of a •CH₂Br radical. libretexts.orglibretexts.org

Loss of Bromine: Cleavage of the C-Br bond can occur, leading to the loss of a bromine radical (•Br) from either the phenacyl side chain or the aromatic ring.

Formation of Aromatic Ions: The aromatic ring itself gives rise to characteristic fragment ions. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. Specific functional groups absorb at characteristic frequencies, making IR spectroscopy an excellent tool for identifying which functional groups are present in a molecule.

For this compound and its derivatives, the key diagnostic absorptions are:

Carbonyl (C=O) Stretch: A strong, sharp absorption band characteristic of a ketone is expected. For an aryl ketone, this peak typically appears in the range of 1680-1700 cm⁻¹. youtube.com

Aromatic C-O Stretch: Phenyl alkyl ethers show two characteristic C-O stretching bands. libretexts.orgpressbooks.pub One is an asymmetric stretch around 1250 cm⁻¹ and the other is a symmetric stretch around 1050 cm⁻¹.

Aromatic C=C Stretch: The presence of the benzene ring is indicated by one or more sharp absorptions of variable intensity in the 1450-1600 cm⁻¹ region. youtube.com

C-H Stretches: Aromatic C-H stretching vibrations are typically seen as a group of weaker peaks just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methoxy and methylene groups) appear just below 3000 cm⁻¹.

C-Br Stretch: The carbon-bromine bond stretching vibration appears at lower frequencies, typically in the 500-700 cm⁻¹ range. researchgate.net

Table 3: Characteristic IR Absorption Frequencies for this compound Derivatives

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|---|

| Ketone | C=O Stretch | 1680 - 1700 | Strong |

| Aryl Ether | Asymmetric C-O Stretch | ~ 1250 | Strong |

| Aryl Ether | Symmetric C-O Stretch | ~ 1050 | Strong |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Weak |

| Aromatic C-H | C-H Stretch | > 3000 | Weak |

| Aliphatic C-H | C-H Stretch | < 3000 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique employed in the study of compounds derived from this compound to investigate their electronic structure and the extent of conjugation. This method measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The resulting spectrum provides valuable information about the electronic transitions within the molecule, particularly the π → π* and n → π* transitions of chromophores.

In the context of derivatives of this compound, the core structure, a substituted aromatic ketone, contains a benzene ring and a carbonyl group (C=O), both of which are chromophores. The benzene ring exhibits characteristic absorption due to π → π* transitions of the aromatic system, typically observed in the 260-280 nm range. The carbonyl group also undergoes π → π* and n → π* (non-bonding to anti-bonding π orbital) transitions. The n → π* transitions are typically weaker and appear at longer wavelengths compared to the π → π* transitions.

The true utility of UV-Vis spectroscopy in this field lies in the analysis of derivatives where the core structure is extended through chemical reactions, leading to the formation of larger conjugated systems. When this compound is used as a precursor to synthesize heterocyclic compounds such as imidazoles, quinoxalines, or thiazoles, the resulting molecules possess an extended π-electron system. This increased conjugation has a predictable and measurable effect on the UV-Vis spectrum.

According to molecular orbital theory, an increase in conjugation decreases the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This reduced energy gap means that less energy (and thus, light of a longer wavelength) is required to promote an electron. This phenomenon results in a bathochromic shift (or red shift) of the absorption maximum (λmax) to a longer wavelength. The intensity of the absorption, given by the molar absorptivity (ε), may also increase, which is known as a hyperchromic effect.

For example, the reaction of an α-bromoketone like this compound with a 1,2-diamine to form a quinoxaline (B1680401) derivative introduces a new heterocyclic ring that is conjugated with the original phenyl ring. This extended delocalization of π-electrons significantly lowers the HOMO-LUMO gap, causing the main absorption bands to shift to well within the UV-A or even the visible range. By analyzing the λmax values of a series of such derivatives, researchers can infer the extent of electronic communication and conjugation within the newly formed molecules. Substituents on the aromatic rings can further modulate the electronic properties and, consequently, the absorption spectra. Electron-donating groups generally cause a bathochromic shift, while electron-withdrawing groups can cause a hypsochromic (or blue) shift.

| Compound Name | Structure | λmax (nm) | Solvent | Reference |

| 3-Buten-2-one | CH₃COCH=CH₂ | 224 | Not Specified | |

| Benzene | C₆H₆ | 254 | Not Specified | |

| 6-methyl-2,3-diphenylquinoxaline | C₂₁H₁₆N₂ | 248.5, 347.5 | Not Specified | |

| 2,3-Diphenylquinoxalin-6-vinyl benzaldehyde | C₃₀H₂₀N₂O | 250, 348 | Ethanol |

Table 1. UV-Vis Absorption Data for a Selection of Conjugated Compounds.

Theoretical and Computational Investigations of 2 Bromo 6 Methoxyphenacyl Bromide Systems

Density Functional Theory (DFT) Studies on Electronic Structure, Reactivity, and Conformation

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of various organic molecules. For systems analogous to 2-Bromo-6-methoxyphenacyl bromide, DFT calculations provide deep insights into their geometry, electronic properties, and reactivity.

DFT calculations, often employing basis sets like B3LYP/6-311G(d,p) or M062X/cc-PVTZ, can be used to optimize the molecular geometry of this compound. researchgate.netnih.gov This allows for the precise determination of bond lengths, bond angles, and dihedral angles in the gas phase, which can then be compared with experimental data from X-ray crystallography. researchgate.net

A key aspect of DFT studies is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and stability of a molecule. researchgate.netnih.gov A smaller energy gap suggests higher reactivity. mdpi.com

Furthermore, DFT can be used to calculate various global reactivity descriptors. mdpi.com These descriptors provide a quantitative measure of the molecule's reactivity. The electronic chemical potential (μ) indicates the tendency of electrons to escape from the system, while chemical hardness (η) measures the resistance to change in electron distribution. mdpi.com The global electrophilicity index (ω) quantifies the electrophilic nature of the molecule.

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps illustrate the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is critical for predicting the sites of electrophilic and nucleophilic attack in chemical reactions.

For instance, in a related bromo-substituted compound, DFT calculations at the B3LYP/6–311 G(d,p) level were used to determine its electronic properties, as summarized in the table below. nih.gov

| Parameter | Value |

| HOMO Energy | -3.1033 eV |

| LUMO Energy | -0.7442 eV |

| Energy Gap (ΔE) | 2.3591 eV |

| Electronegativity (χ) | -1.92375 |

| Chemical Hardness (η) | 1.17955 |

| Chemical Potential (μ) | 1.92375 |

| Electrophilicity (ω) | 1.5691 |

| Softness (S) | 0.84778 |

| Data for a related bromo-substituted compound calculated at the B3LYP/6–311 G(d,p) level. nih.gov |

DFT can also be employed to study the vibrational spectra (FTIR and FT-Raman) of molecules. nih.gov By calculating the theoretical vibrational frequencies, a detailed assignment of the experimental spectra can be achieved, providing a deeper understanding of the molecular structure and bonding. nih.gov

Molecular Dynamics Simulations for Reaction Pathway Analysis and Solvent Effects

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.goveasychair.org This technique allows for the exploration of conformational changes, reaction pathways, and the influence of the solvent on molecular behavior. easychair.org

For a molecule like this compound, MD simulations can be employed to investigate its dynamic behavior in different solvent environments. By explicitly including solvent molecules in the simulation, it is possible to study solvent-mediated interactions and the role of hydration shells, which can significantly impact reaction rates and mechanisms. easychair.org

One of the key applications of MD simulations is the analysis of reaction pathways. By simulating the system at a given temperature, it is possible to observe the spontaneous evolution of the system and identify the sequence of events that lead from reactants to products. nih.gov Techniques such as biased MD or metadynamics can be used to accelerate rare events and efficiently sample the reaction coordinate, allowing for the determination of the free energy profile along the reaction pathway. nih.gov This provides valuable information about transition states and reaction intermediates.

MD simulations can also be used to study the transport properties of molecules, such as diffusion coefficients, which are important for understanding how a molecule moves through a medium to reach a reaction partner.

The general steps in using MD simulations for reaction pathway analysis include:

System Setup: Building the initial system containing the reactant molecules and the solvent.

Equilibration: Running a short simulation to allow the system to reach a stable temperature and pressure.

Production Run: Running a long simulation to sample the dynamics of the system.

Trajectory Analysis: Analyzing the atomic coordinates as a function of time to identify reaction events and characterize the reaction pathway.

Quantitative Structure-Reactivity Relationships (QSRR) and Mechanistic Elucidation

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a series of compounds with their reactivity in a particular chemical transformation. These models are built by finding a statistical relationship between calculated or experimentally determined molecular descriptors and an observed measure of reactivity, such as a rate constant or an equilibrium constant.

For a class of compounds including this compound, a QSRR study could be developed to understand how variations in the molecular structure affect its reactivity. The first step in a QSRR study is to define a set of molecular descriptors that capture the key structural and electronic features of the molecules. These descriptors can be categorized as:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Derived from the 3D structure of the molecule.

Electronic descriptors: Related to the electronic properties of the molecule, often calculated using quantum chemical methods like DFT.

Physicochemical descriptors: Such as lipophilicity (logP) and molar refractivity.

Once the descriptors are calculated for a series of related compounds, a mathematical model is developed using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms. This model takes the form of an equation that relates the descriptors to the observed reactivity.

A hypothetical QSRR study on a series of substituted phenacyl bromides could help in elucidating the reaction mechanism. For example, if descriptors related to the electrophilicity of the carbonyl carbon and the stability of the leaving group (bromide ion) are found to be significant in the QSRR model for a nucleophilic substitution reaction, it would provide strong evidence for a mechanism involving nucleophilic attack at the carbonyl carbon.

The development of a robust QSRR model can be a powerful tool for:

Predicting the reactivity of new, unsynthesized compounds.

Mechanistic elucidation by identifying the key structural features that control reactivity.

Guiding the design of new reagents with optimized reactivity.

While specific QSRR studies on this compound are not documented in the searched literature, the principles of QSRR represent a valuable approach for systematically studying its reactivity and the reactivity of related compounds.

Exploration of Derivatives and Analogues of 2 Bromo 6 Methoxyphenacyl Bromide

Impact of Aromatic Substitution Patterns on Reactivity and Selectivity

The nature and position of substituents on the aromatic ring of phenacyl bromides play a critical role in determining their reactivity. Electron-donating groups, such as methoxy (B1213986) (-OCH3) and methyl (-CH3), generally increase the electron density of the aromatic ring, which can influence the reactivity of the carbonyl group and the benzylic carbon. Conversely, electron-withdrawing groups, like nitro (-NO2) or halides, decrease the electron density.

Studies have shown that the position of these substituents is also crucial. For instance, ortho-substituted phenacyl bromides often exhibit diminished reactivity in nucleophilic displacement reactions compared to their meta- and para-substituted counterparts. nih.gov This effect is attributed to steric hindrance and electronic repulsion between the ortho-substituent and the approaching nucleophile. nih.gov

In the case of 2-bromo-6-methoxyphenacyl bromide, the presence of a bromine atom and a methoxy group at the ortho positions introduces a complex interplay of electronic and steric effects. The methoxy group is typically an activating group, while the bromine atom is a deactivating group. Their combined influence on the reactivity of the phenacyl bromide core is a subject of ongoing research.

Table 1: Effect of Aromatic Substituents on the Rate of Nucleophilic Substitution of α-Bromopropiophenones by tert-Butylamine nih.gov

| Substituent | Position | Rate Constant (k x 10³ L M⁻¹ min⁻¹) |

| p-CH₃ | para | 12.7 |

| o-F | ortho | 15.7 |

| H | - | 20.5 |

| p-Cl | para | 20.0 |

| m-Cl | meta | 23.6 |

| p-CF₃ | para | 27.3 |

| o-OCH₃ | ortho | 7.64 |

| o-CH₃ | ortho | 5.31 |

| o-Cl | ortho | 2.85 |

| o-CF₃ | ortho | 2.40 |

This table illustrates the impact of different substituents and their positions on the reaction rate, showing a general trend of decreased reactivity for ortho-substituted compounds.

The photochemistry of methoxy-substituted α-bromoacetophenones reveals that these compounds can undergo cleavage to form phenacyl radicals. cdnsciencepub.com The quantum yields for this process vary depending on the substitution pattern. cdnsciencepub.com These radicals are important intermediates in various chemical transformations. cdnsciencepub.com

Comparative Studies with Monobrominated and Dimethoxylated Phenacyl Halides

To better understand the unique properties of this compound, comparative studies with related compounds are essential. These include monobrominated phenacyl halides (where only one bromine is present on the aromatic ring or the phenacyl group) and dimethoxylated phenacyl halides.

Phenacyl bromides, in general, are versatile intermediates for the synthesis of a wide array of heterocyclic compounds. tandfonline.comsci-hub.ruresearchgate.netnih.govresearchgate.net The reactivity of the α-bromo ketone functionality allows for facile reactions with various nucleophiles, leading to the formation of five- and six-membered rings. tandfonline.comsci-hub.ru

Comparing this compound with a monobrominated analogue, such as 2-bromophenacyl bromide, would highlight the electronic contribution of the methoxy group. The methoxy group's electron-donating nature is expected to influence the electrophilicity of the carbonyl carbon and the benzylic carbon.

Similarly, a comparison with a dimethoxylated analogue, like 2,6-dimethoxyphenacyl bromide, would isolate the effect of the ortho-bromo substituent. The steric bulk and electron-withdrawing nature of the bromine atom at the ortho position in this compound likely sterically hinders the approach of nucleophiles to the carbonyl group and the benzylic carbon, a phenomenon observed in other ortho-substituted phenacyl bromides. nih.gov

Laser flash photolysis studies on various mono- and dimethoxy-substituted α-bromoacetophenones have shown that they can form phenacyl radicals upon excitation. cdnsciencepub.com The chemical reactivity of these radicals is primarily centered at the carbon atom. cdnsciencepub.com

Strategies for Further Functionalization of the Phenacyl Bromide Core

The phenacyl bromide core is a versatile scaffold that can be further functionalized to create a diverse range of molecules. tandfonline.comsci-hub.ruresearchgate.net These strategies often leverage the reactivity of the α-bromo ketone moiety.

One common approach is the synthesis of heterocyclic compounds. Phenacyl bromides are key building blocks in multicomponent reactions to produce various biologically important heterocycles. tandfonline.comsci-hub.ruresearchgate.net For example, they can react with amines, thioureas, and other nucleophiles to form imidazoles, thiazoles, and other ring systems. sci-hub.ruresearchgate.net

Table 2: Examples of Heterocyclic Systems Synthesized from Phenacyl Bromides

| Reactants | Heterocyclic Product | Reference |

| Phenacyl bromide, dialkylacetylene dicarboxylate, ammonium (B1175870) acetate/anilines | Substituted pyrroles | sci-hub.ru |

| 2-Amino pyridines, phenacyl bromides | 2-Arylimidazo[1,2-a]pyridines | sci-hub.ru |

| Phenacyl bromides, isoquinoline, acetylenic dipolarophiles | Pyrrolo[2,1-a]isoquinolines | sci-hub.ru |

Another strategy involves the modification of the aromatic ring through electrophilic or nucleophilic aromatic substitution reactions. msu.eduresearchgate.netnih.gov The existing substituents on the ring will direct the position of new functional groups. For instance, the methoxy group in this compound would likely direct incoming electrophiles to the positions ortho and para to it, although the steric hindrance from the adjacent bromo and phenacyl groups would need to be considered.

Furthermore, the bromine atom on the aromatic ring can be replaced through various cross-coupling reactions, such as Suzuki or Heck coupling, to introduce new carbon-carbon bonds. This allows for the attachment of a wide variety of functional groups to the aromatic core.

The development of metal-free C(sp³)-H bromination methods provides another avenue for the synthesis of phenacyl bromide derivatives. ias.ac.inresearchgate.net These methods offer an alternative to traditional bromination techniques and can be applied to a range of aromatic ketones. ias.ac.in

Concluding Remarks and Future Outlook in 2 Bromo 6 Methoxyphenacyl Bromide Research

Summary of Key Research Advances and Contributions to Organic Chemistry

A comprehensive review of the current scientific literature indicates that there are no significant research advances or established contributions of 2-Bromo-6-methoxyphenacyl bromide to the field of organic chemistry to date. The compound remains a largely uncharacterized molecule from a research perspective. The scientific community's understanding is primarily limited to its basic chemical structure, with no detailed experimental data on its reactivity, spectroscopic properties, or specific applications in published, peer-reviewed literature.

The table below summarizes the current state of knowledge, which is primarily based on supplier information rather than in-depth research.

| Property | Data |

| Molecular Formula | C₉H₈Br₂O₂ |

| CAS Number | 1427363-61-8 |

| Research Status | Largely Unexplored |

Identification of Promising Research Avenues and Untapped Synthetic Potential

The absence of dedicated research on this compound presents a fertile ground for future investigations. The following areas represent promising avenues for research that could unlock its synthetic potential:

Development of Novel Synthetic Methodologies: The primary research opportunity lies in establishing efficient and scalable synthetic routes to this compound. Investigations into the selective bromination of 1-(2-bromo-6-methoxyphenyl)ethan-1-one or other suitable precursors would be a critical first step.

Exploration of Reactivity and Reaction Mechanisms: A detailed study of its reactivity with various nucleophiles, bases, and catalysts is essential. Understanding the influence of the ortho-bromo and meta-methoxy substituents on the reactivity of the phenacyl bromide moiety could reveal unique reaction pathways and intermediates.

Application in Heterocyclic Synthesis: Like other α-haloketones, this compound is a prime candidate for the synthesis of a wide array of heterocyclic compounds, such as imidazoles, thiazoles, and oxazoles. The specific substitution pattern may lead to novel scaffolds with potential biological activity.

Use as a Building Block in Medicinal Chemistry: Given that related methoxyphenacyl bromides have shown biological relevance, this compound could serve as a valuable starting material for the synthesis of new pharmaceutical agents. Its derivatives could be screened for a variety of biological activities.

The untapped potential of this compound is significant. The unique electronic and steric environment created by the substitution pattern on the aromatic ring could lead to novel chemical transformations and the discovery of molecules with valuable properties. Future research in this area is not only warranted but holds the promise of making a tangible contribution to the field of organic synthesis.

Q & A

Q. What are the optimal solvent systems and bromination conditions for synthesizing 2-bromo-6-methoxyphenacyl bromide?

The synthesis of brominated phenacyl derivatives often involves bromination of methoxyacetophenone precursors. For example:

- Solvent selection : Bromination in carbon disulfide or acetic acid can yield higher selectivity due to controlled reactivity of bromine in polar solvents .

- Reaction conditions : Kröhnke's work highlights that bromine stoichiometry (1:1 molar ratio with substrate) and temperature control (0–5°C) minimize side reactions like over-bromination .

- Workup : Post-reaction quenching with sodium thiosulfate removes excess bromine, followed by recrystallization in methanol or ether for purification .

Q. How can researchers verify the purity and structural integrity of this compound?

- Chromatography : Use HPLC with a C18 column and acetonitrile/water (70:30 v/v) mobile phase to assess purity (>98% by area normalization) .

- Spectroscopy : Confirm the structure via H NMR (e.g., methoxy singlet at δ 3.8–4.0 ppm, aromatic protons at δ 7.2–7.6 ppm) and FT-IR (C=O stretch at ~1700 cm) .

- Elemental analysis : Match experimental C, H, Br, and O percentages with theoretical values (e.g., CHBrO) .

Q. What safety protocols are critical for handling this compound?

- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat to avoid skin/eye contact with bromine residues .

- Ventilation : Perform reactions in a fume hood to mitigate inhalation risks from volatile bromine or hydrogen bromide gas .

- Waste disposal : Neutralize brominated waste with sodium bicarbonate before disposal in halogenated waste containers .

Advanced Research Questions

Q. How do solvent polarity and temperature affect the regioselectivity of bromination in this compound synthesis?

- Polar solvents (e.g., acetic acid) stabilize bromine electrophilicity, favoring para-bromination due to resonance effects from the methoxy group.

- Nonpolar solvents (e.g., carbon disulfide) promote ortho-bromination via radical pathways .

- Temperature : Lower temperatures (0–5°C) suppress side reactions, as shown in analogous bromination studies of desoxybenzoin .

Q. What analytical challenges arise in quantifying trace bromide impurities, and how can they be resolved?

Q. How can researchers address contradictory data in reaction yields when scaling up synthesis?

Q. What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?

Q. How is this compound utilized in derivatizing carboxylic acids for analytical chemistry?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.